
1-(2-Aminocycloheptyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminocycloheptyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It features a cycloheptyl ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocycloheptyl)ethan-1-one typically involves the reaction of cycloheptanone with ammonia or an amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocycloheptyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(2-Aminocycloheptyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminocycloheptyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The interaction with molecular targets can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-(2-Aminocyclohexyl)ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(2-Aminocyclopentyl)ethan-1-one: Features a cyclopentyl ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Aminocycloheptyl)ethan-1-one is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-aminocycloheptyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-5-3-2-4-6-9(8)10/h8-9H,2-6,10H2,1H3 |
InChI Key |
XUFPETZCUPGJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


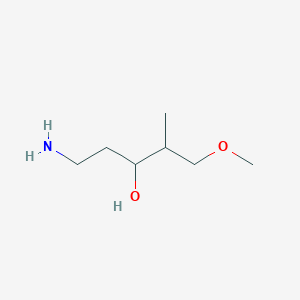
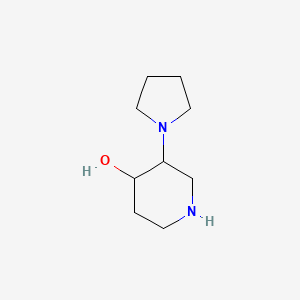
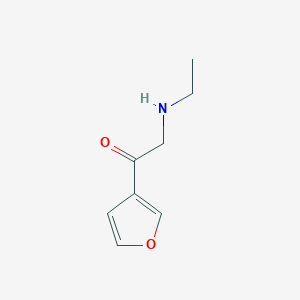

![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)
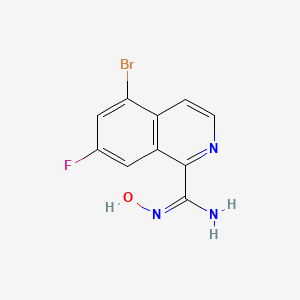
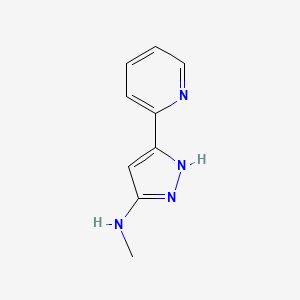
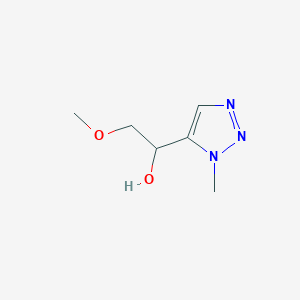
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)

![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)

